2-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-amino-4-iodo-5-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O2/c1-3-5(7)6(8)9-10(3)2-4(11)12/h2H2,1H3,(H2,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPXLGYIXNWDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
Purification and Characterization
Recrystallization Techniques
Final purification often employs ethanol-water mixtures (40% v/v), effectively removing unreacted starting materials and byproducts.
Typical Data:
Spectroscopic Validation
-
1H NMR (DMSO-d6): δ 12.71 (s, 1H, COOH), 8.33 (s, 1H, pyrazole-H), 3.89 (s, 3H, CH3), 7.19 (t, 1H, NH2).
Challenges and Optimization
Regioselectivity in Halogenation
Iodination at the 4-position competes with 5-substitution. The use of hydrogen peroxide suppresses diiodination, favoring mono-substitution.
Side Reactions During Alkylation
Over-alkylation is mitigated by:
-
Stoichiometric Control: Limiting chloroacetate to 1.1 equivalents.
-
Low-Temperature Deprotonation: Preventing pyrazole ring degradation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Iodination + Alkylation | 64–83 | 99.5 | Scalable, minimal isomers |
| Alternative Routes | <50 | 90–95 | Complex purification |
The iodination-alkylation sequence outperforms alternative pathways in yield and simplicity .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structurally related pyrazole-acetic acid derivatives:
Key Observations:
- Amino Group: The 3-amino group in the target compound and ’s phenyl analog enables hydrogen bonding, which may influence solubility and biological target interactions.
- Fluorine vs. Iodine : The difluoromethyl analog () exhibits lower molecular weight but higher electronegativity, likely improving metabolic stability and membrane permeability compared to the iodine-substituted compound .
Biological Activity
2-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a compound of interest due to its potential biological activities. It belongs to the pyrazole family, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
The compound's structure can be described as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H10IN3O2 |
| Molecular Weight | 273.08 g/mol |
| CAS Number | 1354704-39-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include iodination of a pyrazole precursor followed by the introduction of amino and acetic acid groups under controlled conditions to ensure high purity and yield .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including prostate and colon cancer cells. For example, one study reported a growth inhibition (GI50) value of approximately 2.30 μM in HCT116 human colon carcinoma cells . The mechanism of action may involve the modulation of cell cycle progression and apoptosis induction.
The biological effects of this compound are likely mediated through its interaction with specific molecular targets. The amino and iodo groups can participate in hydrogen bonding and halogen bonding, enhancing the compound's binding affinity to proteins or enzymes involved in various biological pathways .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of several pyrazole derivatives, researchers found that compounds with structural similarities to this compound exhibited potent antifungal activity, with MIC values indicating effectiveness against common pathogens .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of pyrazole derivatives, where this compound was tested alongside other compounds. The results indicated significant inhibition of tumor cell growth, suggesting its potential as a lead compound in cancer therapy .
Q & A
Basic: What are the key considerations for synthesizing 2-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid?
The synthesis requires multi-step optimization, particularly for regioselective iodination and acetic acid group introduction. Key steps include:
- Iodination : Electrophilic substitution using iodine sources (e.g., N-iodosuccinimide) under controlled pH and temperature to avoid over-iodination or side reactions .
- Acetic Acid Attachment : Alkylation of the pyrazole nitrogen with bromoacetic acid derivatives in polar aprotic solvents (e.g., DMSO) with base catalysis (e.g., K₂CO₃) to ensure efficient coupling .
- Purification : Column chromatography or recrystallization to isolate the product, followed by HPLC and NMR validation .
Basic: How is the structure of this compound confirmed post-synthesis?
Structural confirmation employs:
- ¹H/¹³C NMR : To verify substituent positions (e.g., iodination at C4, methyl at C5) and acetic acid linkage .
- FT-IR : Confirms functional groups (e.g., NH₂ stretch at ~3325 cm⁻¹, C=O of acetic acid at ~1703 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (C₆H₉IN₃O₂, theoretical MW 282.06) .
Advanced: What strategies optimize regioselective iodination in pyrazole derivatives?
Regioselectivity is influenced by:
- Directing Groups : The amino group at C3 directs iodination to the electron-rich C4 position via resonance stabilization .
- Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) or iodine-specific catalysts to enhance selectivity .
- Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize transition states, minimizing byproducts .
Advanced: How can researchers resolve contradictions in reaction yields during multi-step synthesis?
Contradictions arise from variable conditions. Mitigation strategies include:
- Design of Experiments (DOE) : Systematic testing of temperature, solvent, and catalyst ratios to identify optimal parameters .
- Inert Atmosphere : Reduces oxidative side reactions during iodination and alkylation steps .
- Real-Time Monitoring : TLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically .
Advanced: What computational methods elucidate the compound’s reactivity and binding interactions?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., charge distribution at iodinated C4) and reaction pathways .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to explain observed bioactivity .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects of the methyl and iodo groups .
Basic: How stable is this compound under varying pH and temperature conditions?
Stability studies show:
- pH Sensitivity : Degrades in strong acids/bases (pH <3 or >10) due to acetic acid deprotonation or pyrazole ring hydrolysis .
- Thermal Stability : Stable up to 150°C in inert atmospheres but decomposes at higher temperatures, releasing iodine .
- Storage : Recommended at RT in desiccated, amber vials to prevent photolytic deiodination .
Advanced: What is the role of the acetic acid moiety in modulating biological activity?
The acetic acid group:
- Enhances Solubility : Improves aqueous solubility via ionization at physiological pH .
- Hydrogen Bonding : Interacts with target proteins (e.g., kinases) through carboxylate oxygen, as shown in docking studies .
- Derivatization Potential : Serves as a handle for conjugating fluorescent tags or prodrug modifications .
Advanced: What mechanistic insights exist for derivatizing this compound into bioactive analogs?
Derivatization mechanisms include:
- Amide Coupling : Reaction of the acetic acid with amines via EDC/HOBt activation for prodrug synthesis .
- Nucleophilic Substitution : Replacement of iodine with other halogens or aryl groups under Pd catalysis .
- Cyclization Reactions : Formation of fused heterocycles (e.g., thiazolo-pyrazoles) for enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
